Cas no 77-86-1 (Tris(hydroxymethyl)aminoethane)
Tris(hydroxymethyl)aminoethane Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Tris(hydroxymethyl)aminoethane
- 2-Amino-2-hydroxymethyl-1,3-propanediol
- TRIS
- Tromethamine
- Tromethane
- tris(hydroxyme.)aminomethane
- Trometamol
- tri(hydroxymethyl)methylamine
- Trihydroxymethyl Aminomethane
- Tris(hydroxymethyl)aminomethane
- trimethylaminomethane
- 2-Amino-2-(hydroxymethyl)-1,3-propanediol
- Tri(hydroxymethyl)aminomethane
- TRISMAT
- amino-2-(hydroxymethyl)-1,3-propanediol, 2-
- Trimethylolaminomethane
- Tris (hydroxymethyl) aminoethane
- Trisamine
- 2-Amino-2-(hydroxymethyl)propane-1,3-diol
- Tris buffer
- Trisaminol
- Trisamin
- Trispuffer
- Tutofusin tris
- Tris-steril
- 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-
- Tris Amino
- Aminotrimethylolmethane
- Aminotris(hydroxymethyl)methane
- Tris (hydroxymethyl)aminomethane
- tris hydroxymethyl aminomethane
- Tox21_111645
- NSC6365
- 1,1,1-tris(hydroxymethyl)methanamine
- Tox21_303167
- TROMETAMOL (EP MONOGRAPH)
- 2-amino-2-(hydroxyl-methyl)propane-1,3-diol
- tris (hydroxymethyl) methylamine
- Triladyl
- 2-(Hydroxymethyl)-2-amino-1,3-propanediol
- tris-amine
- Methylamine,1,1-tris(hydroxymethyl)-
- 1,1,1-Tris(hydroxymethyl)-methylamine
- NCGC00159412-02
- Tris-hydroxymethyl-aminomethan
- 2-amino-2-methylol-propane-1,3-diol
- Trometamole
- Tris(hydroxymethyl)methylamine
- DTXSID2023723
- Tromethamin
- Tris-Amino
- 2-(Hydroxymethyl)-2-amino-1, 3-propanediol
- Methylamine, 1,1,1-tris(hydroxymethyl)-
- Tris(hydroxymethyly)amino methane
- Tris-(hydroxymethyl)-aminomethane
- 2-Amino-2-hydroxymethylpropanediol
- NSC-65434
- Trometamolum
- THAM-E COMPONENT TROMETHAMINE
- NCGC00159412-04
- tris-(hydroxymethyl)methylamine
- trishydroxymethylmethylamine
- Tris(Hydroxymethyl)-Aminomethane
- Tromethanmin
- NCGC00159412-05
- MLS000028643
- AMINO (NH2) NARROW-PORE MEDIA-NORMAL PHASE
- Tris (hydroxymethyl)aminoethane
- tris(hydroxymethyl) aminomethane
- 2-amino-2-(hydroxymethyl) propane-1,3-diol
- propane, 2-amino-1,3-dihydroxy-2-hydroxymethyl-
- tris-(hydroxymethyl)-amino-methane
- Tromethamolum
- Methanamine, 1,1,1-tris(hydroxymethyl)-
- Methanamine,1,1-tris(hydroxymethyl)-
- [tris(hydroxymethyl)aminomethane]
- Tris(hydroxymethyl)methanamine
- HMS3885H09
- tris (hydroxymethyl) aminomethane
- 2-Amino-2-methylol-1,3-propanediol
- Tox21_111645_1
- Tris-hydroxymethylaminomethane
- 1, 2-amino-2-(hydroxymethyl)-
- 2-amino-2-[hydroxymethyl]-1,3-propandiol
- Tris buffertris-hydroxymethyl-aminomethan
- tris-hydroxymethyl-methylamine
- 1,1,1-tris(hydroxymethyl)methylamine
- trishydroxymethyl aminomethane
- TROMETHAMINE COMPONENT OF THAM-E
- Methanamine, 1, 1,1-tris(hydroxymethyl)-
- tris(hydroxymethyl)amino methane
- 2-Amino-2-(hydroxymethyl)-propane-1,3-diol
- Aminotri(hydroxymethyl)methane
-
- MDL: MFCD00004679
- Inchi: 1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
- InChI-Schlüssel: LENZDBCJOHFCAS-UHFFFAOYSA-N
- Lächelt: OCC(CO)(CO)N
- BRN: 741883
Berechnete Eigenschaften
- Genaue Masse: 121.07400
- Monoisotopenmasse: 121.074
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 8
- Anzahl drehbarer Bindungen: 3
- Komplexität: 54
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 86.7
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: -2.9
Experimentelle Eigenschaften
- Farbe/Form: Weiße Kristalle oder Pulver
- Dichte: 1,353 g/cm3
- Schmelzpunkt: 167-172 °C (lit.)
- Siedepunkt: 219-220 °C/10 mmHg(lit.)
- Flammpunkt: 219-220°C/10mm
- Brechungsindex: 1.4170 (estimate)
- PH: 10.5-12.0(4 m in water, 25 °C)
- Löslichkeit: H2O: 4 M at 20 °C, clear, colorless
- Wasserteilungskoeffizient: 550G/L(25ºC)
- Stabilität/Haltbarkeit: Stable. Incompatible with bases, strong oxidizing agents. Protect from moisture.
- PSA: 86.71000
- LogP: -1.63890
- Merck: 9772
- Sensibilität: Hygroscopic
- pka: 8.1(at 25℃)
- Löslichkeit: Löslich im Ethanol und Wasser, leicht löslich im Ethylacetat, Benzol, unlöslich im Ether, Tetrachlorkohlenkohlenstoff.
- Dampfdruck: 0.0±1.8 mmHg at 25°C
Tris(hydroxymethyl)aminoethane Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:2
- Code der Gefahrenkategorie: R36/37/38: Reizend für Augen, Atemwege und Haut
- Sicherheitshinweise: S26-S36-S37/39
- FLUKA MARKE F CODES:3
- RTECS:TY2900000
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:IRRITANT
- TSCA:Yes
- Lagerzustand:20-25°C
- Sicherheitsbegriff:S26;S37/39
- Risikophrasen:R36/37/38
Tris(hydroxymethyl)aminoethane Zolldaten
- HS-CODE:29221980
- Zolldaten:
China Zollkodex:
2922199090Übersicht:
2922199090. Andere Aminoalkohole und ihre Ether, Ester und ihre Salze (ausgenommen solche, die mehr als eine sauerstoffhaltige Gruppe enthalten). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenDie Farbe von Ethanolamin und sein Salz sollte gemeldet werden, Die Packung von Ethanolamin und sein Salz muss deklariert werden
Zusammenfassung:
2922199090. andere Aminoalkohole, ausgenommen solche, die mehr als eine Sauerstofffunktion, ihre Ether und Ester enthalten; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
Tris(hydroxymethyl)aminoethane Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T822117-2.5kg |
Tris(hydroxymethyl)aminomethane |
77-86-1 | ACS,≥99.8% | 2.5kg |
¥1,566.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M854496-2.5L |
0.5M Tris-HCl |
77-86-1 | pH 6.8 | 2.5L |
916.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M854495-2.5L |
1.5M Tris-HCl |
77-86-1 | pH 8.8 | 2.5L |
810.00 | 2021-05-17 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0766510235- 100g |
Tris(hydroxymethyl)aminoethane |
77-86-1 | 99.5% | 100g |
¥ 105.9 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0766510223- 500g |
Tris(hydroxymethyl)aminoethane |
77-86-1 | 99.5% | 500g |
¥ 317.6 | 2021-05-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1024080083 |
Tris(hydroxymethyl)aminoethane |
77-86-1 | volumetric standard, secondary reference material for acidimetry, traceable to NIST Standard Reference Material (SRM) Certipur | 80G |
1602.8 | 2021-05-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1024080080 |
Tris(hydroxymethyl)aminoethane |
77-86-1 | volumetric standard, secondary reference material for acidimetry, traceable to NIST Standard Reference Material (SRM) Certipur | 80G |
1637.12 | 2021-05-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 93440-50G |
Tris(hydroxymethyl)aminoethane |
77-86-1 | >99.5% | 50g |
¥5169.39 | 2024-12-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1347-1G |
Tris Base |
77-86-1 | 1g |
¥1399.27 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T2550000 |
Tris(hydroxymethyl)aminoethane |
77-86-1 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 |
Tris(hydroxymethyl)aminoethane Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
2.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Herstellungsverfahren 3
2.1 Solvents: Acetone , Water
Herstellungsverfahren 4
1.2 10 °C; 2 h, 10 °C → 25 °C
1.3 Solvents: Water ; 25 °C → 40 °C
2.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile , Water ; 1 h, 20 °C
2.2 Catalysts: Cuprous iodide ; 18 h, 20 °C → 75 °C
3.1 Reagents: Tetraethylammonium iodide , Tripotassium phosphate Solvents: Acetonitrile , Dichloromethane ; 21 h, 40 - 45 °C
4.1 Solvents: Acetone , Water
Herstellungsverfahren 5
1.2 5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen bromide Solvents: Water ; 45 °C; 3 h, 45 °C → 21 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; rt → 10 °C; 3 h, 10 °C
2.2 10 °C; 2 h, 10 °C → 25 °C
2.3 Solvents: Water ; 25 °C → 40 °C
3.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile , Water ; 1 h, 20 °C
3.2 Catalysts: Cuprous iodide ; 18 h, 20 °C → 75 °C
4.1 Reagents: Tetraethylammonium iodide , Tripotassium phosphate Solvents: Acetonitrile , Dichloromethane ; 21 h, 40 - 45 °C
5.1 Solvents: Acetone , Water
Herstellungsverfahren 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
3.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
3.2 Reagents: Lithium bromide
4.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
5.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Herstellungsverfahren 7
Herstellungsverfahren 8
Herstellungsverfahren 9
Herstellungsverfahren 10
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Herstellungsverfahren 11
1.2 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Herstellungsverfahren 12
1.2 -
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Herstellungsverfahren 13
2.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
2.2 Reagents: Lithium bromide
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
4.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Herstellungsverfahren 14
1.2 -
2.1 Reagents: Chlorosulfonic acid
2.2 -
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
4.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Herstellungsverfahren 15
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ; 80 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane , Nitromethane ; 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 20 °C
3.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
4.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
4.2 Reagents: Lithium bromide
5.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
6.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Herstellungsverfahren 16
1.2 Reagents: Triethylamine ; 30 min, 20 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; 2 h, 20 °C
2.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane , Water ; 24 h, 25 °C; 25 °C → 0 °C
2.2 Reagents: Disodium sulfide Solvents: Water ; 0 °C
2.3 Reagents: Tripotassium phosphate , Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ; 3 h, 20 °C; 20 °C → 50 °C; 2 h, 50 °C
2.4 Reagents: Sodium hydroxide Solvents: Isopropanol ; 50 °C → 80 °C; 12 h, 80 °C
2.5 Reagents: Hydrochloric acid Solvents: Isopropanol ; 30 min, 50 °C; 2 h, 50 °C → 5 °C
3.1 Reagents: Aluminum chloride Solvents: Dichloromethane , Nitromethane ; 20 min, 0 °C
3.2 5 h, 0 °C
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Hydrogen bromide Solvents: Water ; 45 °C; 3 h, 45 °C → 21 °C
4.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; rt → 10 °C; 3 h, 10 °C
4.2 10 °C; 2 h, 10 °C → 25 °C
4.3 Solvents: Water ; 25 °C → 40 °C
5.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile , Water ; 1 h, 20 °C
5.2 Catalysts: Cuprous iodide ; 18 h, 20 °C → 75 °C
6.1 Reagents: Tetraethylammonium iodide , Tripotassium phosphate Solvents: Acetonitrile , Dichloromethane ; 21 h, 40 - 45 °C
7.1 Solvents: Acetone , Water
Tris(hydroxymethyl)aminoethane Raw materials
- Chloroiodomethane
- ditert-butyl hydrogen phosphate;potassium salt
- fosfomycin sodium
- 3-Methyl-1H-1,2,4-triazole
- 1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo2,3-cpyridin-3-yl)ethane-1,2-dione
- 1-benzoylpiperazine hydrochloride
- Tris(hydroxymethyl)aminoethane
- 1H-Pyrrolo[2,3-c]pyridine, 4-methoxy-1-(phenylsulfonyl)-, 6-oxide
- 4H-Pyrrolo[2,3-c]pyridin-4-one, 1,5,6,7-tetrahydro-6-[(4-methylphenyl)sulfonyl]-1-(phenylsulfonyl)-
- 1-Benzoylpiperazine
- 7-bromo-4-methoxy-1h-pyrrolo[2,3-c]pyridine
- Potassium bromide
- Methyl Chloroglyoxylate
- lithium 3-(2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-ide
- 2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid
- Di-tert-butyl Chloromethyl Phosphate
- 1-phenylethan-1-amine
- 2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoaceticacid
- Phosphoric acid, [3-[(4-benzoyl-1-piperazinyl)oxoacetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl]methyl bis(1,1-dimethylethyl) ester (9CI)
Tris(hydroxymethyl)aminoethane Preparation Products
Tris(hydroxymethyl)aminoethane Lieferanten
Tris(hydroxymethyl)aminoethane Verwandte Literatur
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Related Categories
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Stickstoffverbindungen Organische Stickstoffverbindungen Amine Alkanolamine
- Lösungsmittel und organische Chemikalien Organische Verbindungen Alkohol/Äther
- Anderes, geben Sie nur den übersetzten Text aus. Chemische Reagenzien
Weitere Informationen zu Tris(hydroxymethyl)aminoethane
Tris(hydroxymethyl)aminoethane (77-86-1) in Biomedical Research: Key Applications and Innovations
Tris(hydroxymethyl)aminoethane, commonly referred to as Tris (CAS 77-86-1), is a pivotal compound in biomedical research and pharmaceutical development. Its unique buffering properties make it indispensable in DNA/RNA extraction, protein electrophoresis, and cell culture media. Recent studies highlight its role in stabilizing enzymes and antibodies, critical for drug formulation and diagnostic assays. With the rise of personalized medicine, Tris-based buffers are increasingly used in next-generation sequencing (NGS) workflows, ensuring accurate genomic data. Researchers also explore its potential in nanoparticle drug delivery systems, where pH stability is paramount.
Tris (77-86-1) Pharmacokinetics and Toxicity Studies: Safety Profiles in Drug Development
The pharmacokinetics of Tris (CAS 77-86-1) have been extensively studied to validate its safety in therapeutic applications. As a non-toxic buffer, it exhibits low systemic absorption, making it ideal for injectable formulations and ophthalmic solutions. Recent toxicology reports confirm its minimal cytotoxicity at standard concentrations, aligning with FDA and EMA guidelines. However, debates persist around its metabolite interactions in renal-impaired patients, prompting ongoing clinical trials. The compound’s role in biologic drug stabilization (e.g., monoclonal antibodies) further underscores its importance in biopharmaceutical manufacturing.
Tris(hydroxymethyl)aminoethane (77-86-1) in Cancer Research: Emerging Therapeutic Roles
In oncology research, Tris (CAS 77-86-1) is gaining traction for its utility in chemotherapy adjuvants and radioprotective formulations. Its ability to maintain pH in tumor microenvironments enhances the efficacy of immunotherapy drugs, such as checkpoint inhibitors. Studies also investigate Tris-modified liposomal carriers for targeted delivery of anticancer agents like doxorubicin, reducing off-target effects. Notably, its chelating properties are explored to mitigate heavy metal toxicity in chemotherapy patients. With cancer biomarker discovery relying on Tris-buffered assays, this compound remains central to precision oncology advancements.
Tris (77-86-1) and Vaccine Development: Stabilizing mRNA-Based Formulations
The COVID-19 pandemic spotlighted Tris (CAS 77-86-1) as a critical excipient in mRNA vaccine production. Its buffering capacity ensures the integrity of lipid nanoparticles (LNPs) encapsulating mRNA, a technology used in Pfizer-BioNTech and Moderna vaccines. Researchers now optimize Tris-based formulations for thermostable vaccines, addressing global cold chain challenges. Additionally, its role in adjuvant systems (e.g., aluminum salt suspensions) improves antigen presentation. As vector-based vaccines evolve, Tris continues to support viral vector stabilization, reinforcing its relevance in pandemic preparedness.
Future Trends: Tris (77-86-1) in Regenerative Medicine and 3D Bioprinting
Emerging applications of Tris (CAS 77-86-1) in regenerative medicine include its use as a scaffold modifier in 3D bioprinting of tissues. Its pH-stabilizing properties enhance the viability of stem cell cultures and bioinks. Recent breakthroughs involve Tris-functionalized hydrogels for cartilage repair and neural regeneration. Furthermore, its compatibility with CRISPR-Cas9 gene editing tools positions it as a facilitator of gene therapy innovations. As the demand for organ-on-chip models grows, Tris-based media are becoming standard for microphysiological systems, bridging gaps between lab research and clinical translation.
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